molecular formula C8H12N2O B583959 5-Isopropyl-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 154927-03-4

5-Isopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B583959
CAS No.: 154927-03-4
M. Wt: 152.197
InChI Key: DJXHHRSOQBBFSU-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms . They are considered privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities .


Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods. One common method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which can then be converted into pyrazoles .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The exact structure of “5-Isopropyl-1-methyl-1H-pyrazole-4-carbaldehyde” would include additional functional groups attached to this basic ring structure.


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For instance, they can participate in Knoevenagel condensation reactions . The exact reactions that “this compound” can undergo would depend on its specific structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For example, 1-methyl-1H-pyrazole-5-carbaldehyde has a molecular weight of 110.11 g/mol .

Scientific Research Applications

Chemistry of Heterocyclic Compounds

Synthetic Building Blocks

Pyrazole derivatives, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, serve as valuable building blocks for synthesizing a wide range of heterocyclic compounds. Their unique reactivity facilitates the synthesis of diverse classes of heterocycles, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans, under mild conditions. This highlights the role of pyrazole derivatives in expanding the toolkit for organic synthesis and the development of new materials and pharmaceuticals (Gomaa & Ali, 2020).

Hybrid Catalysts

The pyranopyrimidine core, a close relative of pyrazole structures, demonstrates the importance of hybrid catalysts in synthesizing complex molecules with potential medicinal and pharmaceutical applications. This review emphasizes the use of diversified hybrid catalysts, including organocatalysts and metal catalysts, in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, showcasing the versatility of pyrazole-related compounds in catalytic applications (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry

Biological Activities

Pyrazole derivatives are well-known for their potent biological activities. Methyl-substituted pyrazoles, for instance, have been identified as significant medicinal scaffolds exhibiting a wide spectrum of biological activities. This underscores the importance of pyrazole derivatives in medicinal chemistry, providing a foundation for the development of new therapeutic agents with enhanced efficacy and reduced microbial resistance (Sharma et al., 2021).

Antioxidant Properties

The synthesis and evaluation of isoxazolone derivatives, which share a common heterocyclic motif with pyrazoles, demonstrate significant biological and medicinal properties, including antioxidant activities. These findings highlight the potential of pyrazole derivatives in contributing to the development of new antioxidants and therapeutic agents (Laroum et al., 2019).

Mechanism of Action

The mechanism of action of pyrazoles can vary widely depending on their specific structure and the biological target. Some pyrazoles have been found to exhibit antimicrobial, anti-inflammatory, anticancer, and other activities .

Safety and Hazards

Safety and hazard information would also depend on the specific structure of the compound. For instance, 1-methyl-1H-pyrazole-5-carbaldehyde is known to cause serious eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

Pyrazoles and their derivatives continue to be a focus of research due to their wide range of biological activities. Future research may involve the synthesis of new pyrazole derivatives, investigation of their biological activities, and development of drugs based on these compounds .

Properties

IUPAC Name

1-methyl-5-propan-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)8-7(5-11)4-9-10(8)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXHHRSOQBBFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204732
Record name 1-Methyl-5-(1-methylethyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154927-03-4
Record name 1-Methyl-5-(1-methylethyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154927-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-(1-methylethyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
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